2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid
CAS No.: 2825006-57-1
Cat. No.: VC12005434
Molecular Formula: C10H7ClF3NO3
Molecular Weight: 281.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2825006-57-1 |
|---|---|
| Molecular Formula | C10H7ClF3NO3 |
| Molecular Weight | 281.61 g/mol |
| IUPAC Name | 2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18) |
| Standard InChI Key | HXSSRJOCQOBGRW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O |
Introduction
Structural and Molecular Characterization
Core Molecular Architecture
The compound features a benzoic acid scaffold modified at two positions:
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Position 4: A trifluoromethyl (-CF) group, known for enhancing metabolic stability and lipophilicity in drug design .
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Position 2: A chloroacetamido (-NHCOCHCl) substituent, which introduces electrophilic reactivity for potential covalent interactions.
The planar benzene ring adopts minor torsional distortions due to steric and electronic effects from substituents. X-ray crystallography of analogous compounds (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) reveals nitro and carboxyl groups twisted 15–25° from the aromatic plane , suggesting similar behavior in this derivative.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES | ClCC(=O)Nc1cc(ccc1C(=O)O)C(F)(F)F | |
| InChIKey | HXSSRJOCQOBGRW-UHFFFAOYSA-N | |
| Predicted Collision Cross-Section (Ų) | 155.4 ([M+H]+ adduct) |
Synthetic Pathways and Optimization
Critical Reaction Parameters
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Temperature Control: Exothermic amidation requires cooling (0–5°C) to minimize hydrolysis.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
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Purification: Reverse-phase chromatography or recrystallization from ethanol/water mixtures yields >95% purity .
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
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logP: Estimated at 2.8–3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating prodrug strategies for bioavailability .
Spectroscopic Fingerprints
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H NMR (DMSO-): δ 8.70 (d, J=2.2 Hz, 1H, Ar-H), 8.40 (d, J=2.2 Hz, 1H, Ar-H), 4.20 (s, 2H, CHCl) .
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IR: Strong bands at 1685 cm (C=O, acid), 1650 cm (amide I), and 1130 cm (C-F) .
Table 2: Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 282.01393 | 155.4 |
| [M+Na]+ | 303.99587 | 162.9 |
| [M-H]- | 279.99937 | 150.8 |
Hypothesized Biological Applications
Antimicrobial Drug Development
Structural parallels to benzothiazinones (e.g., BTZ043) suggest potential antitubercular activity via inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . The chloroacetamido group may act as a latent electrophile for covalent target engagement.
Agrochemical Intermediate
Patent data highlight 2-alkylmercapto-4-(trifluoromethyl)benzoic acid esters as herbicidal precursors . This compound could serve as a versatile building block for trifluoromethyl-containing agrochemicals.
Materials Science Applications
The trifluoromethyl group’s electron-withdrawing properties and thermal stability make this compound a candidate for:
Future Research Directions
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